molecular formula C11H18O4 B2850908 (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 1909288-52-3

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B2850908
CAS No.: 1909288-52-3
M. Wt: 214.261
InChI Key: DLQSTANETGIDCE-JGVFFNPUSA-N
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Description

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by a cyclopentane ring with a tert-butoxycarbonyl (Boc) group at the 3-position and a carboxylic acid group at the 1-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanecarboxylic acid as the starting material.

  • Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N).

  • Stereochemistry Control: The stereochemistry at the 1- and 3-positions is controlled using chiral catalysts or reagents to ensure the (1S,3R) configuration.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Flow Chemistry: Flow microreactors can be employed for the efficient and sustainable synthesis of tert-butyl esters, including this compound.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Substitution: The cyclopentane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Deprotection: TFA, HCl, or other strong acids.

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Deprotection: Cyclopentanecarboxylic acid.

  • Oxidation: Esters, amides, or other carboxylic acid derivatives.

  • Substitution: Substituted cyclopentanes.

Scientific Research Applications

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid: has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Carboxylic Acid Group: Can form hydrogen bonds and interact with biological targets.

  • Boc Group: Provides protection to the carboxylic acid, which can be selectively removed under specific conditions.

Molecular Targets and Pathways:

  • Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.

  • Drug Design: Used in the design of molecules that can modulate biological pathways.

Comparison with Similar Compounds

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • Cyclopentanecarboxylic acid: Lacks the Boc group.

  • Boc-protected amino acids: Similar Boc protection but different core structures.

  • Other Boc-protected cycloalkanes: Similar Boc protection but different ring sizes or substituents.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSTANETGIDCE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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